Cas no 2248356-34-3 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate)

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate is a specialized heterocyclic compound featuring a fused isoindole-1,3-dione (phthalimide) scaffold linked to a 3-(methylthio)pyridine-2-carboxylate moiety. This structure imparts unique reactivity, making it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of pharmacologically active molecules or functional materials. The presence of both electron-withdrawing (phthalimide) and electron-donating (methylthio) groups enhances its versatility in nucleophilic or electrophilic transformations. Its stability under standard conditions and well-defined crystalline properties facilitate handling and purification. Researchers may employ it in the development of agrochemicals, pharmaceuticals, or coordination chemistry due to its potential metal-binding capabilities.
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate structure
2248356-34-3 structure
Product Name:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate
CAS No:2248356-34-3
MF:C15H10N2O4S
MW:314.315902233124
CID:5801211
PubChem ID:165890416
Update Time:2025-06-09

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate
    • 2248356-34-3
    • EN300-6514871
    • Inchi: 1S/C15H10N2O4S/c1-22-11-7-4-8-16-12(11)15(20)21-17-13(18)9-5-2-3-6-10(9)14(17)19/h2-8H,1H3
    • InChI Key: PQVZEYSTUCRXCJ-UHFFFAOYSA-N
    • SMILES: S(C)C1=CC=CN=C1C(=O)ON1C(C2C=CC=CC=2C1=O)=O

Computed Properties

  • Exact Mass: 314.03612798g/mol
  • Monoisotopic Mass: 314.03612798g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 102Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate Pricemore >>

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Additional information on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate

Introduction to 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate (CAS No. 2248356-34-3) in Modern Chemical and Pharmaceutical Research

The compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate, identified by its CAS number 2248356-34-3, represents a significant advancement in the realm of chemical and pharmaceutical innovation. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in medicinal chemistry and drug discovery. The synergistic interplay of its heterocyclic components—specifically the isoindole and pyridine moieties—along with the presence of functional groups such as the 1,3-dioxo and methylsulfanyl substituents, endows it with unique chemical properties that make it a promising candidate for further exploration.

In recent years, the pharmaceutical industry has witnessed a surge in the development of novel heterocyclic compounds, leveraging their structural diversity to modulate biological targets with high specificity. The 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate molecule exemplifies this trend, as it combines elements known to exhibit pharmacological activity. The isoindole scaffold, for instance, is a privileged structure frequently encountered in bioactive molecules, exhibiting interactions with various biological receptors and enzymes. Its incorporation into this compound suggests potential therapeutic utility in areas such as central nervous system disorders and anti-inflammatory treatments.

The pyridine ring in the molecular structure further enhances its pharmacological profile. Pyridine derivatives are widely recognized for their role in medicinal chemistry due to their ability to engage with a multitude of biological targets. In particular, the presence of the methylsulfanyl group introduces a polar moiety that can influence solubility and binding affinity. This functional group is often employed in drug design to improve metabolic stability and bioavailability, making it a valuable feature for therapeutic applications.

Moreover, the 1,3-dioxo functionality imparts electrophilic characteristics to the molecule, which can be exploited in various chemical transformations. This reactivity is particularly relevant in synthetic organic chemistry, where such structures serve as key intermediates in the synthesis of more complex pharmacophores. The combination of these features—heterocyclic rings, diverse functional groups, and inherent reactivity—positions 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate as a versatile building block for innovative drug development.

Recent advancements in computational chemistry have further highlighted the significance of this compound. High-throughput virtual screening (HTVS) and molecular docking studies have demonstrated its potential binding affinity to various therapeutic targets. For instance, preliminary simulations suggest that this molecule may interact with enzymes implicated in metabolic disorders and cancer pathways. These findings align with broader trends in drug discovery, where computational tools are increasingly employed to accelerate the identification of lead compounds.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate represents a testament to the progress in synthetic methodologies within organic chemistry. Modern techniques such as transition-metal-catalyzed cross-coupling reactions have enabled the efficient construction of complex heterocyclic frameworks. These methods not only enhance synthetic efficiency but also allow for greater structural diversification—a critical factor in optimizing pharmacological properties.

In parallel with synthetic advancements, there has been growing interest in green chemistry principles within pharmaceutical research. The development of environmentally sustainable synthetic routes is increasingly prioritized to minimize waste and reduce energy consumption. The synthesis of this compound exemplifies such efforts by employing catalytic systems that promote high yields while reducing hazardous byproducts.

The potential applications of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(methylsulfanyl)pyridine-2-carboxylate extend beyond traditional pharmaceutical uses. Its unique structural features make it a candidate for material science applications as well. For example, derivatives of this compound could be explored for their electronic properties or used as ligands in coordination chemistry studies.

As research continues to evolve, interdisciplinary collaboration between chemists and biologists will be essential to fully realize the therapeutic potential of this molecule. Understanding its interactions at a molecular level will require sophisticated experimental techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These tools provide insights into its three-dimensional structure and dynamics—information critical for optimizing its biological activity.

The regulatory landscape also plays a pivotal role in guiding the development of new chemical entities like this one. Compliance with Good Manufacturing Practices (GMP) ensures that synthesized compounds meet stringent quality standards before advancing to clinical trials. Regulatory agencies continue to refine guidelines for novel drug candidates while fostering an environment conducive to innovation.

In conclusion,1,3-dioxo-2,3-dihydro-1H-isoidoloyle 3-(methylsulfanyl)pyridinecarboxylate (CAS No. 2248356- 34 - ) stands at the forefront of modern chemical research due to its multifaceted structural features and potential applications across multiple disciplines. As scientific understanding deepens, collaborations between academia, industry, regulatory bodies, and healthcare professionals will be instrumental in unlocking its full potential. The journey from laboratory discovery to clinical application remains challenging, yet incredibly rewarding, driven by curiosity, innovation, and unwavering commitment toward improving human health.

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